9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide
Description
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide is a heterocyclic ammonium salt characterized by a fused pyrido-carbazolium core. The structure includes a hydroxyl group at position 9 and methyl substituents at positions 1, 2, and 5, with an iodide counterion.
Properties
CAS No. |
94200-73-4 |
|---|---|
Molecular Formula |
C18H19IN2O |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1,2,5-trimethyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium-9-ol;iodide |
InChI |
InChI=1S/C18H18N2O.HI/c1-10-13-6-7-20(3)11(2)14(13)9-16-15-8-12(21)4-5-17(15)19-18(10)16;/h4-9,18-19,21H,1-3H3;1H |
InChI Key |
LUGQFHOMXFLHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C(=C2C=C3C1[NH2+]C4=C3C=C(C=C4)O)C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide typically involves the reaction of 1,2,5-trimethyl-6H-pyrido[4,3-b]carbazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted pyrido[4,3-b]carbazole derivatives.
Scientific Research Applications
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s fused pyrido-carbazolium core distinguishes it from sulfur-containing analogs like thieno-pyridines and bis-thieno-thiophenes .
- Unlike the carcinogenic IQ compounds (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline), which lack oxygen substituents, the hydroxyl group in the target compound may modulate its reactivity and toxicity .
- The iodide counterion enhances solubility in polar solvents compared to neutral heterocycles like pyrido-indoles .
Physicochemical Properties
- Solubility: The iodide ion in the target compound likely improves aqueous solubility compared to neutral heterocycles like thieno-pyridines or IQ .
- Stability: Methyl and hydroxyl groups may increase susceptibility to oxidation relative to sulfur-containing analogs (e.g., thieno-thiophenes), which exhibit greater thermal stability .
Biological Activity
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide
- Molecular Formula : C₁₄H₁₃N₂O·I
- Molar Mass : 352.17 g/mol
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research has shown that 9-hydroxy derivatives of pyrido-carbazoles exhibit significant antitumor activity. A study highlighted that compounds derived from this class demonstrated high cytotoxicity against various cancer cell lines. Specifically, the compound was tested against L1210 (murine leukemia) and colon 38 cells, showing an IC50 range of 5-10 nM , indicating potent cytotoxic effects .
Case Studies and Research Findings
- In Vivo Studies : The compound was evaluated in vivo using P388 leukemia and colon 38 models. Results indicated that it exhibited good antitumor activity when administered intravenously .
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. The presence of the hydroxyl group at position 9 is thought to enhance its interaction with cellular targets involved in cell proliferation and survival pathways .
- Comparative Studies : In comparative studies with other carbazole derivatives, it was found that the introduction of different substituents at the N-position of carbazoles significantly influences their biological activity. For instance, N-substituted carbazoles have shown varying degrees of antitumor efficacy against different cancer types .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
